(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one
CAS No.:
Cat. No.: VC18147440
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O2 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | (7S,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
| Standard InChI | InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6-/m0/s1 |
| Standard InChI Key | JQCSFFVNZWKQOP-WDSKDSINSA-N |
| Isomeric SMILES | C1CN2C[C@H](C[C@H]2C(=O)N1)O |
| Canonical SMILES | C1CN2CC(CC2C(=O)N1)O |
Introduction
Structural Characterization and Molecular Properties
The core structure of (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one consists of a saturated bicyclic system fusing a pyrrolidine ring to a pyrazine ring. Key features include:
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Stereochemistry: The (7S,8aS) configuration indicates specific spatial arrangements at positions 7 and 8a, influencing the molecule’s three-dimensional conformation and biological interactions .
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Functional Groups: A hydroxyl group at position 7 and a ketone at position 1 introduce polar and hydrogen-bonding capabilities, which may enhance solubility and target binding .
Table 1: Comparative Molecular Properties of Pyrrolo-Pyrazine Derivatives
The ketone at position 1 distinguishes this compound from the closely related (7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol, which lacks the 1-one group . This modification reduces the molecular weight by 14 g/mol and increases oxygen content, potentially altering physicochemical properties such as logP and aqueous solubility.
Hypothetical Synthesis Pathways
While no direct synthesis of (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one is documented, methods for analogous compounds suggest feasible routes:
Oxidation of a Secondary Alcohol
The ketone group at position 1 could be introduced via oxidation of a precursor alcohol. For example:
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Intermediate Preparation: Start with (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazine, which contains a secondary alcohol at position 1.
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Oxidation: Treat with a mild oxidizing agent like pyridinium chlorochromate (PCC) to convert the alcohol to a ketone without over-oxidation .
This approach mirrors the mesylation and substitution reactions observed in the synthesis of (7RS,8aSR)-7-phenoxymethyl-2-(5-fluoropyrimidin-2-yl) derivatives, where hydroxyl groups were functionalized via sulfonate intermediates .
Ring-Closing Strategies
Alternative routes may involve constructing the pyrrolo-pyrazine skeleton with pre-existing ketone functionality:
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Lactam Formation: Cyclize a linear precursor containing an amide bond to form the pyrazinone ring.
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Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to achieve the desired (7S,8aS) configuration, as demonstrated in the resolution of (7R,8aS)-7-hydroxy derivatives .
Physicochemical and Pharmacological Predictions
Physicochemical Properties
Based on structural analogs:
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Solubility: The hydroxyl and ketone groups may improve water solubility compared to non-polar derivatives like (7S,8aS)-7-(4-fluorobenzyl)oxy-2-(5-fluoropyrimidin-2-yl) analogs, which exhibit logP values >2 .
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Stability: The ketone could render the compound prone to nucleophilic attack at position 1, necessitating formulation strategies to enhance shelf life.
Biological Activity
Pyrrolo-pyrazines are frequently explored as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier. For instance, (7S,8aS)-2-(5-fluoropyrimidin-2-yl) derivatives exhibit affinity for 5HT1A receptors . The hydroxyl and ketone groups in (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one may modulate interactions with serotonin or dopamine receptors, though empirical validation is required.
Comparative Analysis with Patent Derivatives
The patent US6284757 discloses multiple pyrrolo-pyrazine derivatives with substitutions at positions 2 and 7, including fluoropyrimidinyl and phenoxymethyl groups. Key distinctions include:
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Position 2 Modifications: Most patented compounds feature aryl or heteroaryl groups (e.g., 5-fluoropyrimidin-2-yl) that enhance receptor binding. The absence of such groups in the target compound may limit its pharmacological potency.
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Stereochemical Complexity: The (7S,8aS) configuration is conserved across analogs, underscoring its importance in maintaining bioactive conformations .
Future Directions and Applications
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Synthetic Optimization: Develop enantioselective routes to produce the target compound without racemization, leveraging techniques like enzymatic resolution or chiral chromatography.
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Biological Screening: Evaluate affinity for neurotransmitter receptors (e.g., 5HT1A, D2) using radioligand binding assays.
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Prodrug Development: Mask the ketone group as an ester or acetal to improve bioavailability and metabolic stability.
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